- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron, 1987, 43(11), 2505-12

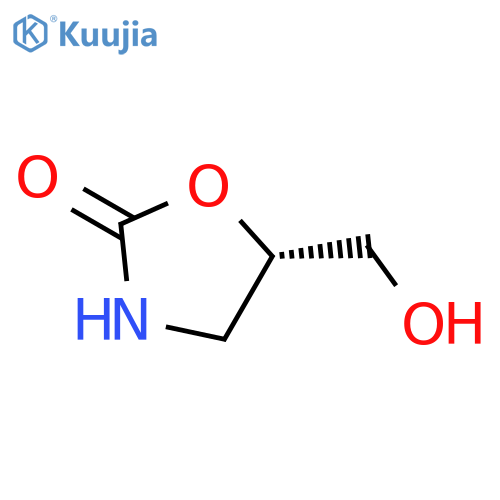

Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

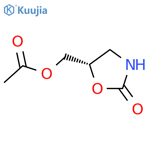

97859-51-3 structure

商品名:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- (S)-5-(Hydroxymethyl)oxazolidin-2-one

- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)

- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (S)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-

- CS-0053134

- AS-52043

- SCHEMBL3954454

- P14223

- 97859-51-3

- EN300-7211291

- MFCD27977273

- LSYOFPBORRARMF-VKHMYHEASA-N

- (S)-5-(hydroxylmethyl)oxazolidin-2-one

- CS-0067235

- AKOS025396273

- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD27977273

- インチ: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1

- InChIKey: LSYOFPBORRARMF-VKHMYHEASA-N

- ほほえんだ: C([C@@H]1CNC(=O)O1)O

計算された属性

- せいみつぶんしりょう: 117.042593085g/mol

- どういたいしつりょう: 117.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 58.6Ų

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S357975-25mg |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 25mg |

$ 295.00 | 2022-06-03 | ||

| Chemenu | CM294729-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$1249 | 2021-08-18 | |

| TRC | S357975-2.5mg |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-500MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 500MG |

¥ 1,702.00 | 2023-04-12 | |

| Enamine | EN300-7211291-0.5g |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 95% | 0.5g |

$400.0 | 2023-05-29 | |

| Enamine | EN300-7211291-2.5g |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 95% | 2.5g |

$1078.0 | 2023-05-29 | |

| eNovation Chemicals LLC | D586480-250MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 250mg |

$100 | 2024-07-21 | |

| Chemenu | CM294729-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$*** | 2023-03-29 | |

| Ambeed | A647419-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$199.0 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-250MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 250MG |

¥ 1,042.00 | 2023-04-12 |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethanol

1.1 Reagents: Potassium carbonate Solvents: Ethanol

1.1 Reagents: Potassium carbonate Solvents: Ethanol

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

1.2 Reagents: Pyridine

2.1 Reagents: Potassium carbonate Solvents: Ethanol

1.2 Reagents: Pyridine

2.1 Reagents: Potassium carbonate Solvents: Ethanol

リファレンス

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

リファレンス

- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

リファレンス

- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Magnesium methoxide Solvents: Diglyme

1.1 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C

1.1 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C

リファレンス

- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C

リファレンス

- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C

1.1 Reagents: Sodium borohydride Solvents: Ethanol

1.1 Reagents: Sodium borohydride Solvents: Ethanol

リファレンス

- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives, ChemBioChem, 2005, 6(10), 1866-1874

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C

リファレンス

- New chemoenzymatic pathway for β-adrenergic blocking agents, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Potassium carbonate Solvents: Ethanol

1.2 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Potassium carbonate Solvents: Ethanol

リファレンス

- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron Letters, 1989, 30(28), 3701-2

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water

リファレンス

- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-

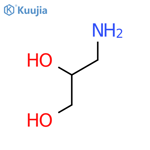

- (S)-3-Amino-1,2-propanediol

- (S)-benzyl 2-oxooxazolidine-5-carboxylate

- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-

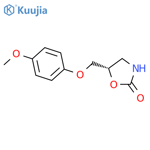

- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one

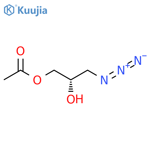

- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-

- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) 関連製品

- 70606-05-2(Butanoic acid, 2-(methylamino)-)

- 19612-68-1(2-(5-Methoxy-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

- 861360-71-6(5-Amino-1H-indazol-3-ol dihydrochloride)

- 2229329-11-5(2-{pyrazolo1,5-apyrimidin-2-yl}ethane-1-sulfonyl chloride)

- 119580-85-7(methyl 4-ethenyl-1-methyl-1H-pyrrole-2-carboxylate)

- 1694562-52-1(2-{(benzyloxy)carbonylamino}-2-(4-chlorophenyl)butanoic acid)

- 1804129-19-8(4-Pyridinecarboxylic acid, 2-(1H-imidazol-2-yl)-)

- 364779-15-7(Ginsenoside Rk3)

- 562079-21-4(Quinoline,1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-6-methyl-)

- 5610-10-6(1-(4-bromophenoxy)-3-(morpholin-4-yl)propan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

清らかである:99%

はかる:1g

価格 ($):179.0